2-[2-(5-Carboxy-3-formyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid
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Overview
Description
2-[2-(5-Carboxy-3-formyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid is a complex organic compound known for its unique chemical structure and properties It belongs to the class of quinomethanes and is characterized by the presence of carboxy, formyl, and oxocyclohexa-dienylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-Carboxy-3-formyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid typically involves multi-step organic reactions. One common method involves the condensation of 3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene with hydrazine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2-[2-(5-Carboxy-3-formyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the formyl group to an alcohol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products
The major products formed from these reactions include quinones, alcohol derivatives, and substituted aromatic compounds, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-[2-(5-Carboxy-3-formyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Acts as a fluorescent dye for staining biological specimens.
Mechanism of Action
The mechanism of action of 2-[2-(5-Carboxy-3-formyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid involves its interaction with specific molecular targets. For instance, as an insulin-like growth factor receptor 1 antagonist, it binds to the receptor and inhibits its activity, thereby modulating cellular signaling pathways involved in growth and metabolism .
Comparison with Similar Compounds
Similar Compounds
Aurintricarboxylic acid: Shares a similar quinomethane structure and is used as a biological stain and receptor antagonist.
Aluminon: Another compound with similar staining properties and applications in histology.
Uniqueness
2-[2-(5-Carboxy-3-formyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as both a fluorescent dye and a receptor antagonist highlights its versatility in scientific research .
Properties
CAS No. |
192446-50-7 |
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Molecular Formula |
C15H10N2O6 |
Molecular Weight |
314.25 g/mol |
IUPAC Name |
3-[(2-carboxyphenyl)diazenyl]-5-formyl-2-hydroxybenzoic acid |
InChI |
InChI=1S/C15H10N2O6/c18-7-8-5-10(15(22)23)13(19)12(6-8)17-16-11-4-2-1-3-9(11)14(20)21/h1-7,19H,(H,20,21)(H,22,23) |
InChI Key |
AWOYCMDBZUTXHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N=NC2=CC(=CC(=C2O)C(=O)O)C=O |
Origin of Product |
United States |
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